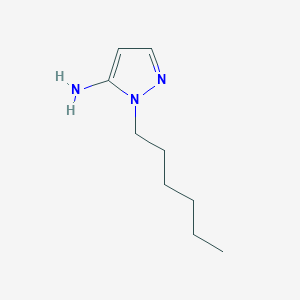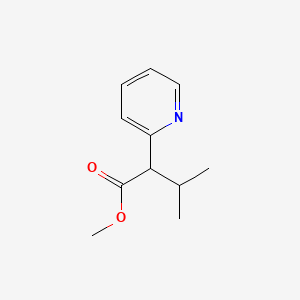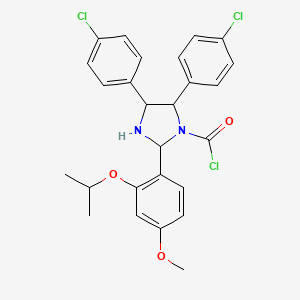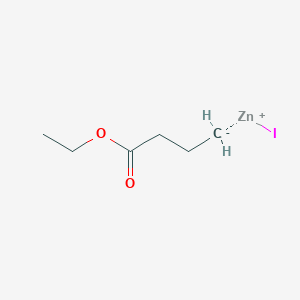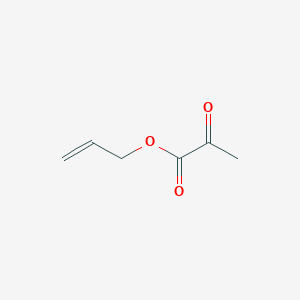
Allyl pyruvate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl pyruvate: is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group (-CH2-CH=CH2) attached to a pyruvate moiety
準備方法
Synthetic Routes and Reaction Conditions: Allyl pyruvate can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with allyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires mild heating and can be carried out under reflux conditions to achieve good yields.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Allyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl lactate or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different allyl-substituted compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can react with nucleophiles under basic or acidic conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl lactate or other reduced derivatives.
Substitution: Formation of various allyl-substituted compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Allyl pyruvate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in pyruvate metabolism, providing insights into cellular processes.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity makes it a valuable compound for the production of various chemical products.
作用機序
Mechanism: The mechanism of action of allyl pyruvate involves its interaction with specific molecular targets. In metabolic pathways, it can be converted to other metabolites through enzymatic reactions. The allyl group can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways: this compound can interact with enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase. It can also undergo transformations that affect cellular processes, including energy production and biosynthesis.
類似化合物との比較
Allyl acetate: Similar in structure but with an acetate group instead of a pyruvate moiety.
Allyl lactate: A reduced derivative of allyl pyruvate.
Allyl isothiocyanate: Contains an isothiocyanate group instead of a pyruvate moiety.
Uniqueness: this compound is unique due to its combination of an allyl group and a pyruvate moiety. This structure imparts distinct reactivity and potential applications in various fields. Its ability to participate in both allyl-specific and pyruvate-specific reactions makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
18854-20-1 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
prop-2-enyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3H,1,4H2,2H3 |
InChIキー |
NDWDHIIYLRBODW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


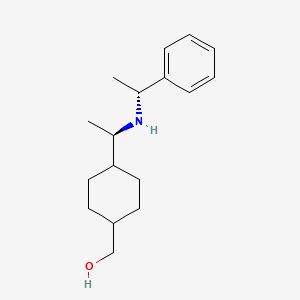
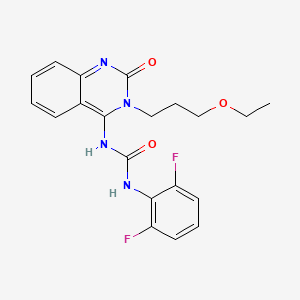
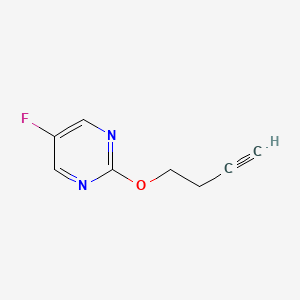
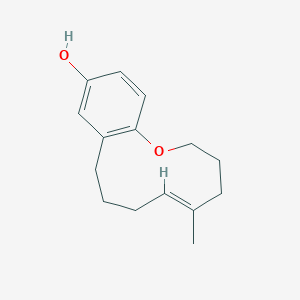

![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)


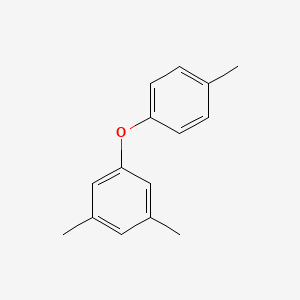
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
